

Spheroidene: A Technical Guide to its Discovery, Biosynthesis, and Physicochemical Properties

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Compound of Interest

Compound Name: *Spheroidene*

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Abstract

This technical guide provides a comprehensive overview of the carotenoid **spheroidene**, from its initial discovery and historical context to its detailed biosynthetic pathway and physicochemical characteristics. It is intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and natural product chemistry, as well as for professionals in drug development interested in the potential applications of carotenoids. This document summarizes key quantitative data in structured tables, outlines the experimental protocols of the era of its discovery, and provides a detailed visualization of its biosynthetic pathway using the DOT language for Graphviz.

Discovery and Historical Context

The Dawn of Carotenoid Research in Photosynthetic Bacteria

The mid-20th century was a period of significant advancement in the understanding of photosynthesis, particularly in bacteria. Scientists were actively investigating the pigments involved in this fundamental biological process. Carotenoids, a class of tetraterpenoid pigments, were recognized for their role in light harvesting and photoprotection. The photosynthetic bacterium *Rhodospseudomonas spheroides* (now *Rhodobacter sphaeroides*)

became a key model organism for these studies due to its robust growth and well-defined pigment system.

The Discovery of "Pigment Y" by C. B. van Niel

In the course of his pioneering work on photosynthetic bacteria, Dutch-American microbiologist Cornelis Bernardus van Niel identified a previously uncharacterized yellow pigment in *Rhodospseudomonas spheroides*. He provisionally named this substance "Pigment Y".^[1] Van Niel's meticulous cultivation and observation of these bacteria laid the groundwork for the subsequent chemical characterization of their pigments.

Structural Elucidation and Synthesis by Basil Weedon

The definitive chemical structure of "Pigment Y" was elucidated in the mid-1960s by the British chemist Basil Weedon and his colleagues. Through a combination of spectroscopic analysis and chemical degradation, they determined its molecular formula and the arrangement of its conjugated double bond system. Following its structural determination, Weedon's group also achieved the first total synthesis of the molecule. It was at this point that "Pigment Y" was formally named **spheroidene**, in honor of the organism from which it was first isolated.^[1]

Physicochemical Properties of Spheroidene

Spheroidene is a C₄₁ carotenoid, a tetraterpenoid with a characteristic long chain of conjugated double bonds which is responsible for its yellow color. Its chemical formula is C₄₁H₆₀O and it has a molar mass of 568.93 g/mol .^[1]

Spectroscopic Data

The extended system of conjugated double bonds in **spheroidene** gives rise to strong absorption in the visible region of the electromagnetic spectrum. The exact position of the absorption maxima (λ_{max}) is dependent on the solvent used.

Solvent	λ_{max} 1 (nm)	λ_{max} 2 (nm)	λ_{max} 3 (nm)	Molar Extinction Coefficient (ϵ) at λ_{max} 2
Petroleum Ether	426.5	452	484	Not available in historical records
n-Hexane	Not available in historical records	454	486	Not available in historical records

Data compiled from historical and recent literature. The exact molar extinction coefficients from the initial discovery period are not well-documented.

Historical Experimental Protocols

The experimental techniques used for the isolation and characterization of **spheroidene** in the mid-20th century, while advanced for their time, were rudimentary by modern standards. The following is a generalized description of the likely protocols used by researchers like Goodwin, Land, and Osman in their 1955 studies on carotenoids from *Rhodospseudomonas spheroides*.
[\[2\]](#)

Cultivation of *Rhodospseudomonas spheroides*

The bacterium was typically grown in a liquid medium under anaerobic conditions and constant illumination to induce the production of photosynthetic pigments. The composition of the medium would have been carefully controlled to ensure optimal growth and pigment synthesis.

Extraction of Carotenoids

- **Cell Harvesting:** Bacterial cells were harvested from the culture medium by centrifugation.
- **Solvent Extraction:** The cell pellet was then extracted with a mixture of organic solvents, typically acetone and methanol, to solubilize the pigments. This process was often carried out in the dark to prevent photo-degradation of the carotenoids.
- **Phase Separation:** The crude extract was then partitioned between a non-polar solvent, such as petroleum ether or hexane, and an aqueous phase to remove water-soluble impurities.

The carotenoids, being lipophilic, would preferentially move into the non-polar layer.

Purification by Column Chromatography

The crude carotenoid extract was purified using column chromatography.

- **Column Packing:** A glass column was packed with an adsorbent material, most commonly alumina (aluminum oxide) or calcium carbonate.
- **Sample Loading and Elution:** The concentrated extract was loaded onto the top of the column. A series of solvents or solvent mixtures of increasing polarity were then passed through the column to separate the different pigments based on their affinity for the adsorbent. **Spheroidene**, being relatively non-polar, would elute with a non-polar solvent like petroleum ether.
- **Fraction Collection:** The different colored bands that separated on the column were collected as individual fractions.

Characterization by Absorption Spectroscopy

The purity of the isolated **spheroidene** was assessed, and its identity was confirmed using UV-Visible absorption spectroscopy. The absorption spectrum, with its characteristic three-peaked shape, served as a fingerprint for the compound. The position of the absorption maxima was recorded in a specific solvent, typically petroleum ether or hexane.

Biosynthesis of Spheroidene

The biosynthesis of **spheroidene** in *Rhodobacter sphaeroides* is a multi-step enzymatic pathway that begins with the universal precursor for all isoprenoids, geranylgeranyl pyrophosphate (GGPP).^[1]

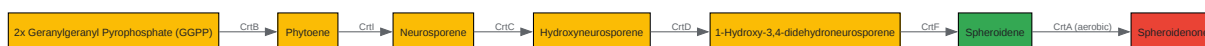
Key Enzymes and Intermediates

The pathway involves a series of desaturation, hydration, and methylation reactions catalyzed by specific enzymes encoded by the crt gene cluster.

- **CrtB (Phytoene synthase):** Catalyzes the condensation of two molecules of GGPP to form phytoene.

- CrtI (Phytoene desaturase): Introduces three double bonds into phytoene to yield neurosporene.
- CrtC (Neurosporene hydratase): Adds a hydroxyl group to neurosporene to form hydroxyneurosporene.
- CrtD (Hydroxyneurosporene desaturase): Introduces a double bond into hydroxyneurosporene.
- CrtF (Hydroxyneurosporene-O-methyltransferase): Adds a methyl group to the hydroxyl group to form **spheroidene**.
- CrtA (**Spheroidene** monooxygenase): In the presence of oxygen, this enzyme can convert **spheroidene** to spheroidenone.[3]

Spheroidene Biosynthetic Pathway Diagram



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Caption: The biosynthetic pathway of **spheroidene** from geranylgeranyl pyrophosphate.

Role in Signaling Pathways

Extensive research on **spheroidene** has focused on its well-established roles in photosynthesis, specifically in light-harvesting and photoprotection.[1][4] In its light-harvesting capacity, **spheroidene** absorbs light in the blue-green region of the spectrum and transfers the energy to bacteriochlorophyll.[1] Its photoprotective function involves quenching triplet states of bacteriochlorophyll, thereby preventing the formation of damaging reactive oxygen species.[1]

To date, there is no direct evidence in the scientific literature to suggest that **spheroidene** plays a role as a signaling molecule in bacteria. Its localization within the photosynthetic membrane and its primary functions appear to be structural and photophysical.

Conclusion

Spheroidene, initially discovered as the enigmatic "Pigment Y," has become a well-characterized carotenoid of significant importance in the study of bacterial photosynthesis. From its early isolation using classical biochemical techniques to the detailed elucidation of its biosynthetic pathway through modern molecular biology, the story of **spheroidene** reflects the broader advancements in the fields of chemistry and biology. While its primary roles in light-harvesting and photoprotection are well understood, the potential for yet-undiscovered functions of this fascinating molecule remains an exciting prospect for future research.

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